5-Bromo-6-methoxy-1-indanone

Medicinal Chemistry Drug Design Physicochemical Properties

5-Bromo-6-methoxy-1-indanone is a critical building block for CNS-penetrant drug candidates (calculated LogP ~2.5) and complex heterocycle synthesis. Its unique 5-bromo-6-methoxy substitution pattern is essential for regioselective Suzuki-Miyaura cross-coupling; generic indanones cannot substitute. Cited in patented canthinone carboxylate syntheses. Ensure your synthetic route succeeds with the correct, high-purity intermediate—order now.

Molecular Formula C10H9BrO2
Molecular Weight 241.08 g/mol
CAS No. 187872-11-3
Cat. No. B1344092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-6-methoxy-1-indanone
CAS187872-11-3
Molecular FormulaC10H9BrO2
Molecular Weight241.08 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2CCC(=O)C2=C1)Br
InChIInChI=1S/C10H9BrO2/c1-13-10-5-7-6(4-8(10)11)2-3-9(7)12/h4-5H,2-3H2,1H3
InChIKeyUOPZFPWKIZTDRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-6-methoxy-1-indanone (CAS 187872-11-3) as a Specialized Synthetic Building Block for Medicinal Chemistry


5-Bromo-6-methoxy-1-indanone (CAS 187872-11-3) is a halogenated indanone derivative with the molecular formula C10H9BrO2 and a molecular weight of 241.08 g/mol [1]. It is a white crystalline solid with a melting point of 150-155 °C . This compound serves as a versatile intermediate in organic synthesis, particularly for constructing complex heterocyclic systems and biologically active molecules through regioselective functionalization [2][3]. The presence of both a bromine atom at the 5-position and a methoxy group at the 6-position provides a unique substitution pattern that enables diverse cross-coupling reactions and electrophilic aromatic substitutions not readily achievable with unsubstituted or mono-substituted indanones [4].

Why Generic 1-Indanone Derivatives Cannot Substitute 5-Bromo-6-methoxy-1-indanone in Critical Synthetic Pathways


Substituting 5-Bromo-6-methoxy-1-indanone with a generic indanone derivative, such as unsubstituted 1-indanone, 5-bromo-1-indanone, or 6-methoxy-1-indanone, is not chemically equivalent and can lead to synthetic failure or significantly reduced efficiency. The specific 5-bromo-6-methoxy substitution pattern is not merely additive; the bromine atom serves as a crucial handle for palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, enabling the introduction of diverse aryl and heteroaryl groups at a specific position [1]. The electron-donating methoxy group at the 6-position further activates the aromatic ring toward electrophilic substitution and influences the regioselectivity of such reactions, a property absent in the 5-bromo-1-indanone analog [2]. Furthermore, the combination of these substituents imparts unique physicochemical properties, such as a calculated logP of approximately 2.5, which differs from its non-brominated or non-methoxylated counterparts and can affect downstream handling and purification . Therefore, for synthetic routes specifically optimized around this scaffold, as seen in patent literature for constructing complex molecules, using an alternative building block will not yield the desired intermediate or final product [3].

Quantitative Evidence for Selecting 5-Bromo-6-methoxy-1-indanone Over Its Closest Analogs


Superior Lipophilicity (LogP) Profile Compared to Non-Halogenated Indanones for Membrane Permeability

5-Bromo-6-methoxy-1-indanone exhibits a significantly higher calculated partition coefficient (LogP) than its non-brominated analog, 6-methoxy-1-indanone. This difference is quantifiable and has direct implications for its utility in designing compounds with improved membrane permeability . The increased lipophilicity is a direct consequence of the bromine substituent.

Medicinal Chemistry Drug Design Physicochemical Properties

Unique Reactivity Handle for Suzuki-Miyaura Cross-Coupling Compared to 6-Methoxy-1-indanone

The presence of the bromine atom at the 5-position enables 5-Bromo-6-methoxy-1-indanone to undergo palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a transformation that is impossible for 6-methoxy-1-indanone without prior functionalization. This is a well-established reaction for this class of compounds [1]. The electron-donating methoxy group further influences the reactivity of the aryl bromide, potentially affecting coupling efficiency [2].

Organic Synthesis C-C Bond Formation Palladium Catalysis

Well-Defined Physical Properties for Consistent Handling and Formulation

The compound has a sharp and consistently reported melting point range of 150-155 °C . In contrast, the melting point for the non-brominated analog 6-methoxy-1-indanone is lower and less consistently defined (typically reported around 86-89 °C ). This higher melting point for the target compound can be advantageous for purification via recrystallization and provides a reliable metric for identity and purity verification upon receipt.

Process Chemistry Quality Control Procurement

Primary Application Scenarios for 5-Bromo-6-methoxy-1-indanone in Research and Industrial Chemistry


Scaffold for CNS-Penetrant Drug Candidates

The compound's calculated LogP of ~2.5 positions it within an optimal range for crossing the blood-brain barrier, making it a valuable starting material for medicinal chemistry programs targeting central nervous system (CNS) disorders. This contrasts with the less lipophilic 6-methoxy-1-indanone, which would be expected to have lower passive CNS permeability.

Building Block for Diversified Libraries via Suzuki Coupling

The presence of the aryl bromide provides a direct, high-value entry point for diversification. This compound can serve as a common intermediate for generating a series of 5-aryl-6-methoxy-1-indanone analogs through Suzuki-Miyaura cross-coupling, a strategy highlighted in recent literature for accessing novel bioactive chemical space [1]. The methoxy group's electronic influence can also be leveraged in subsequent steps.

Precursor for Complex Heterocyclic Systems

The compound has been specifically cited as a precursor in the multi-step synthesis of ethyl canthinone-1-carboxylates, complex heterocyclic systems of pharmaceutical interest . This documented use in a published synthetic pathway underscores its practical value and distinguishes it from building blocks not yet demonstrated in complex molecule assembly.

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